

Application Notes and Protocols: Recombinant Influenza Virus Expressing NP (311-325) Epitope

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Compound of Interest

Compound Name: Influenza NP (311-325)

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These application notes provide a comprehensive overview and detailed protocols for the generation, characterization, and application of recombinant influenza viruses engineered to express the nucleoprotein (NP) (311-325) epitope. This immunodominant, MHC class II-restricted epitope is a key target for CD4+ T cell responses, making these recombinant viruses valuable tools for vaccine development and immunological research.

Introduction

Influenza viruses pose a significant global health threat due to their ability to cause seasonal epidemics and occasional pandemics. The influenza A virus nucleoprotein (NP) is a highly conserved internal protein, making it an attractive target for universal vaccine strategies that aim to elicit cross-protective immunity against various influenza strains. The NP (311-325) peptide is a well-characterized, immunodominant epitope presented by MHC class II molecules, which elicits potent interferon-gamma (IFN- γ) production from CD4+ T cells.^{[1][2]} The generation of recombinant influenza viruses that express or enhance the presentation of this epitope offers a powerful platform to study T-cell-mediated immunity and to develop novel vaccines capable of inducing robust, cross-reactive T-cell responses.

This document outlines the methodologies for creating these recombinant viruses using reverse genetics, characterizing their in vitro and in vivo properties, and protocols for assessing

the specific immune responses they induce.

Data Presentation

Table 1: In Vitro Characterization of Recombinant Influenza Viruses

Virus Strain	Modification	Viral Titer (PFU/mL) in MDCK cells	Hemagglutination Units (HAU)	M2e Expression (Relative Units)	Reference
A/PR8	Wild-type	$\sim 1 \times 10^8$	256	1.0	[3]
attPR8	Attenuated	$\sim 1 \times 10^8$	256	1.1	[3]
attPR8 4xM2e	Chimeric HA with 4xM2e	$\sim 1 \times 10^8$	256	>5.0	[3]
Cal 4xM2e	Chimeric HA with 4xM2e	$\sim 1 \times 10^8$	64	>5.0	[3]
H3N2	Wild-type	$\sim 1 \times 10^8$	64	1.0	[3]
H3N2 4xM2e	Chimeric HA with 4xM2e	$\sim 1 \times 10^8$	64	>5.0	[3]

Note: Data for a virus specifically expressing only the NP (311-325) epitope is not readily available in the provided search results. The table above presents data for a recombinant influenza virus expressing another conserved epitope (M2e) to illustrate typical characterization data.

Table 2: NP (311-325)-Specific T-Cell Responses in Vaccinated Mice

Immunization Group	Adjuvant	Challenge Virus	NP (311-325)-specific CD4+ T cells (% of total CD4+ T cells in lungs)	Lung Viral Titer (log10 PFU/g) on Day 6 Post-Challenge	Reference
Mosaic NP (MNP)	ADJ + GLA	IAV-PR8	~2.0%	Undetectable	[4]
PR8 NP	ADJ + GLA	IAV-PR8	~2.0%	Undetectable	[4]
Adjuvant only	ADJ + GLA	IAV-PR8	Not specified	~5.0	[4]
MNP	ADJ + GLA	IAV-Aichi (H3N2)	Not specified	~2.5	[4]
PR8 NP	ADJ + GLA	IAV-Aichi (H3N2)	Not specified	~4.0	[4]

Note: This table summarizes data from a study using a mosaic nucleoprotein vaccine, which includes the conserved NP (311-325) epitope, to demonstrate the type of immunological data generated.

Experimental Protocols

Protocol 1: Generation of Recombinant Influenza Virus by Reverse Genetics

This protocol describes the generation of recombinant influenza A virus using the eight-plasmid system.[\[5\]](#)[\[6\]](#)

Materials:

- pHW2000 plasmids containing the eight influenza virus gene segments (PB2, PB1, PA, HA, NP, NA, M, NS).

- Site-directed mutagenesis kit.
- Human embryonic kidney (293T) cells.
- Madin-Darby canine kidney (MDCK) cells.
- Opti-MEM I Reduced Serum Medium.
- Lipofectamine 2000 transfection reagent.
- DMEM with 10% FBS and 1% Penicillin-Streptomycin.
- TPCK-treated trypsin.

Procedure:

- **Plasmid Modification (Optional):** If introducing the NP (311-325) epitope into a different viral protein or modifying the existing NP gene, use site-directed mutagenesis on the corresponding pHW2000 plasmid. Verify the mutation by sequencing.
- **Cell Culture:** Maintain 293T and MDCK cells in DMEM with 10% FBS. The day before transfection, ensure cells are 80-90% confluent.
- **Transfection:** a. Prepare a co-culture of 293T and MDCK cells.[6] b. In a sterile tube, mix 1 µg of each of the eight influenza plasmids.[7] c. In a separate tube, dilute Lipofectamine 2000 in Opti-MEM and incubate for 5-10 minutes at room temperature.[6] d. Combine the plasmid mix with the diluted Lipofectamine 2000, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.[6] e. Add the transfection complexes to the co-cultured 293T/MDCK cells. Incubate at 37°C with 5% CO₂.
- **Virus Rescue:** a. Approximately 16-24 hours post-transfection, replace the transfection medium with DMEM containing 0.3% BSA, 1% Penicillin-Streptomycin, and 1 µg/ml of TPCK-treated trypsin.[6] b. Incubate for 48-72 hours.[5] c. Harvest the supernatant containing the recombinant virus.
- **Virus Amplification and Titration:** a. Clarify the supernatant by centrifugation. b. Amplify the virus by infecting fresh MDCK cells or 10-day-old embryonated chicken eggs.[8] c.

Determine the viral titer using a plaque assay on MDCK cells.

Protocol 2: IFN- γ ELISpot Assay for NP (311-325)-Specific T-Cells

This protocol is for quantifying the frequency of IFN- γ -secreting cells in response to the NP (311-325) peptide.[\[9\]](#)

Materials:

- 96-well ELISpot plates (e.g., MAIPS4510).
- Anti-mouse IFN- γ capture antibody.
- Biotinylated anti-mouse IFN- γ detection antibody.
- Streptavidin-Alkaline Phosphatase.
- BCIP/NBT substrate.
- NP (311-325) peptide (QVYSLIRPNENPAHK).[\[10\]](#)
- Splenocytes or lung lymphocytes from immunized mice.
- RPMI-1640 medium with 10% FBS.

Procedure:

- Plate Coating: Coat the ELISpot plate with anti-mouse IFN- γ capture antibody overnight at 4°C.
- Cell Plating: a. Wash the plate and block with RPMI-1640 with 10% FBS. b. Prepare a single-cell suspension of splenocytes or lung lymphocytes. c. Add 5×10^5 cells per well.[\[11\]](#)
- Peptide Stimulation: a. Add the NP (311-325) peptide to the wells at a final concentration of 5 μ g/well.[\[11\]](#) b. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

- Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.
- Detection: a. Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature. b. Wash and add Streptavidin-Alkaline Phosphatase. Incubate for 1 hour. c. Wash and add BCIP/NBT substrate. Incubate until spots develop.
- Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader. The results are expressed as spot-forming units (SFU) per 10⁶ cells.[9]

Protocol 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol allows for the identification and phenotyping of NP (311-325)-specific CD4⁺ T-cells producing cytokines.

Materials:

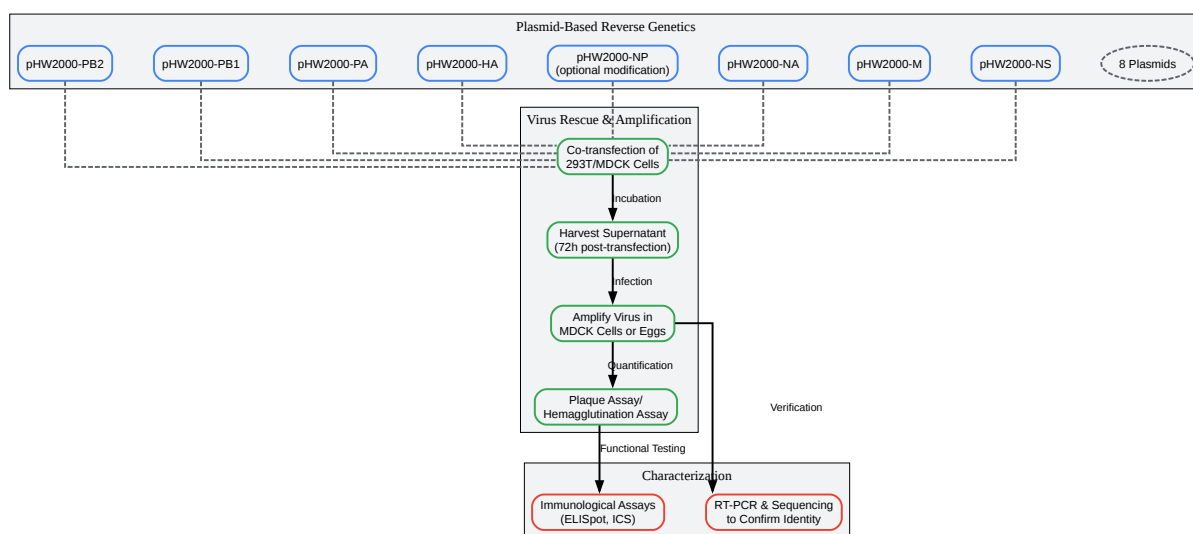
- Splenocytes or lung lymphocytes from immunized mice.
- NP (311-325) peptide.
- Brefeldin A.
- Fluorescently conjugated antibodies against surface markers (e.g., CD4, CD44) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
- Fixation/Permeabilization buffers.
- FACS buffer (PBS with 2% FBS).

Procedure:

- Cell Stimulation: a. Stimulate 1-2 x 10⁶ cells with the NP (311-325) peptide (10 μM) in a 96-well plate for 6 hours at 37°C.[12] b. Add Brefeldin A (10 μg/mL) after the first hour of stimulation to block cytokine secretion.[12]

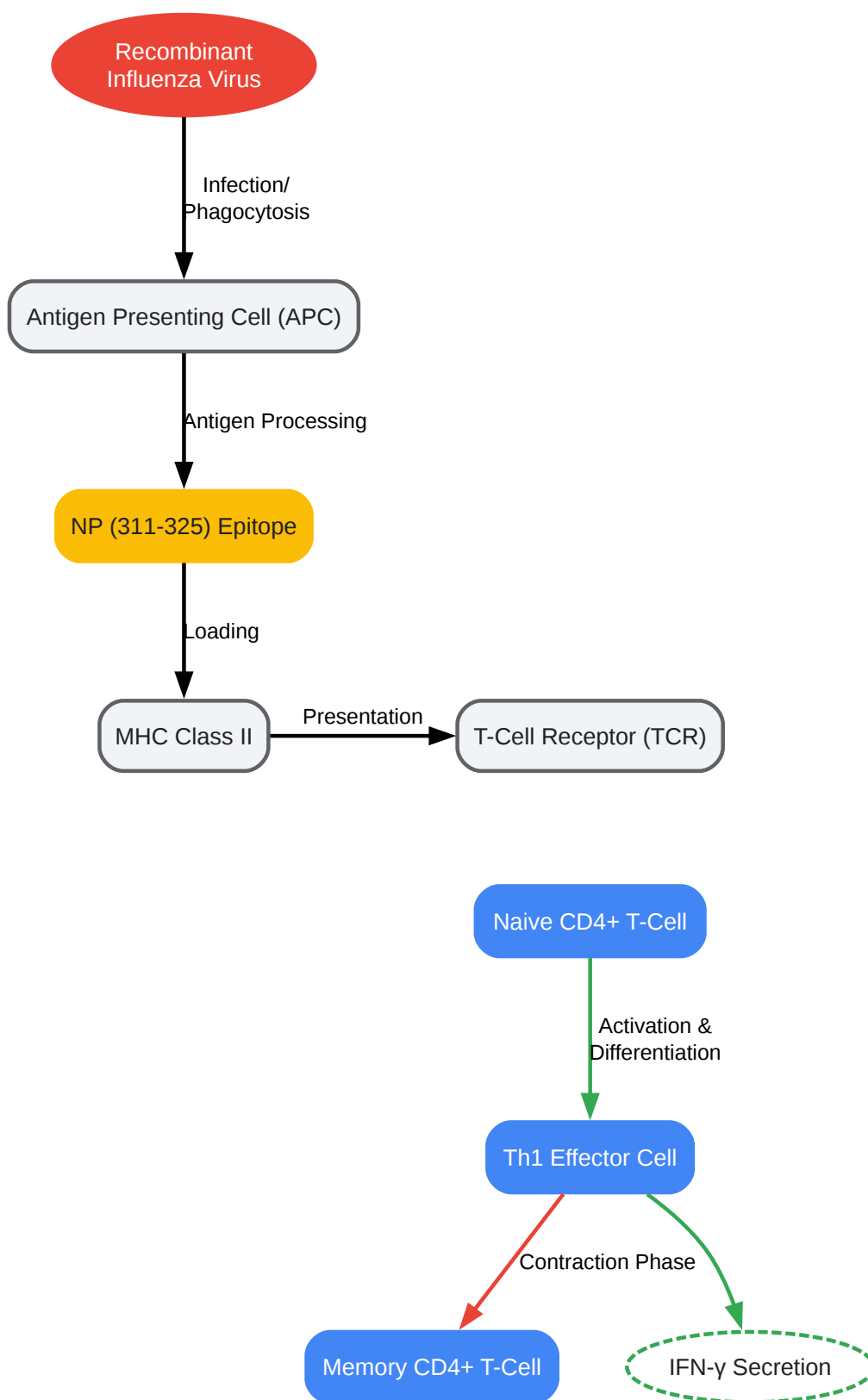
- Surface Staining: a. Wash the cells with FACS buffer. b. Stain for surface markers (e.g., anti-CD4, anti-CD44) for 30 minutes at 4°C.
- Fixation and Permeabilization: a. Wash the cells and fix them using a fixation buffer for 20 minutes. b. Wash and permeabilize the cells using a permeabilization buffer.[\[12\]](#)
- Intracellular Staining: a. Stain for intracellular cytokines (e.g., anti-IFN- γ , anti-TNF- α) for 30 minutes at 4°C.
- Acquisition and Analysis: a. Wash the cells and resuspend them in FACS buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data by gating on CD4+ T-cells and quantifying the percentage of cells expressing specific cytokines.

Visualizations



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Caption: Experimental workflow for generating recombinant influenza virus.



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